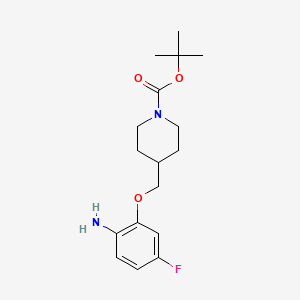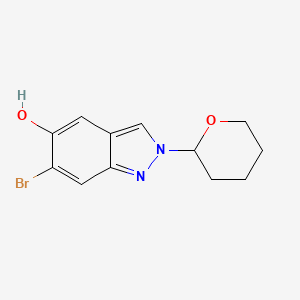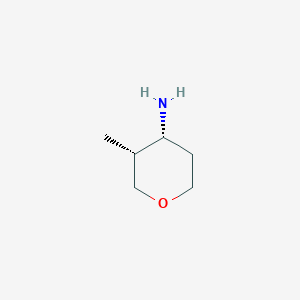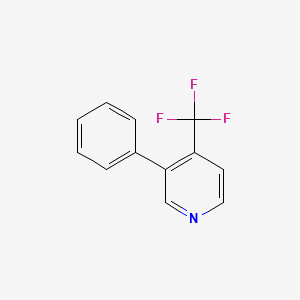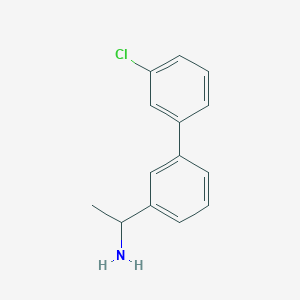
1-(3'-Chlorobiphenyl-3-yl)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3’-Chlorobiphenyl-3-yl)-ethylamine” is a chemical compound that contains a biphenyl group with a chlorine atom at the 3’ position, and an ethylamine group attached to the 1 position .
Synthesis Analysis
While specific synthesis methods for “1-(3’-Chlorobiphenyl-3-yl)-ethylamine” were not found, related compounds have been synthesized using various methods. For instance, pinacol boronic esters have been used in the protodeboronation of alkyl boronic esters .
Molecular Structure Analysis
The molecular formula of “1-(3’-Chlorobiphenyl-3-yl)-ethylamine” is C12H11Cl2N . It contains a biphenyl group, which is two benzene rings connected by a single bond, with a chlorine atom and an ethylamine group attached .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines Synthesis : A novel class of sigma ligands, including compounds related to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, was synthesized and evaluated. These compounds exhibited high efficacy and selectivity for sigma receptors, indicating potential for therapeutic agent development (de Costa et al., 1992).
Biological Evaluation
- Sigma-1 and Sigma-2 Binding Sites : Various iodophenyl derivatives of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a similar compound, were synthesized and evaluated for binding affinity at sigma-1 and sigma-2 receptor subtypes, showing significant affinity at both sites (He et al., 1993).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Halogen-substituted imidazoline derivatives, including compounds similar to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, were examined as corrosion inhibitors for mild steel, showing effective performance in acidic solutions (Zhang et al., 2015).
Dopamine Agonists
- Dopamine D2 Receptor Affinity : 2-(5-Methoxythiophen-3- yl)ethylamine derivatives, which are structurally related to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, were synthesized and showed affinity for dopamine D2 receptors, suggesting potential as selective D2 agonists (Cardellini et al., 1994).
Antidepressant Activity
- Potential Antidepressant Agents : A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, structurally similar to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, were studied for antidepressant activity. Some derivatives exhibited potential as rapid-onset antidepressants (Yardley et al., 1990).
Chromatographic Applications
- High-Performance Liquid Chromatography : Studies on the use of 1-(naphthen-1-yl)ethylamines for chromatographic separation of enantiomers of 2-arylpropionic acids highlight the utility of similar compounds in analytical chemistry (Hutt et al., 1986).
Mass Spectrometry
- Gas-Phase Chemistry Studies : Protonated ethylamine, closely related to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, was examined in mass spectrometric studies, providing insights into the gas-phase chemistry of such compounds (Bouchoux et al., 1996).
Herbicide Development
- Herbicide Synthesis : The enzymatic resolution of 1-(4-chlorophenyl)ethylamine was used to synthesize a novel triazolopyrimidine herbicide, demonstrating the compound's application in agricultural chemistry (Zhang et al., 2018).
Optical Resolution
- Chiral Auxiliary in Synthesis : 1-(2,5-Dimethoxyphenyl)ethylamine was used as a chiral auxiliary for the diastereoselective alkylation of aldimines, showing the utility of similar compounds in asymmetric synthesis (Kohara et al., 1999).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Substituted 6-fluorobenzo[d]thiazole amides, structurally akin to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, exhibited notable antibacterial and antifungal activities, highlighting potential medicinal applications (Pejchal et al., 2015).
Sigma Receptor Ligands
- Sigma-2 Selective Ligands : Polyamines based on 1-(3'-Chlorobiphenyl-3-yl)-ethylamine were developed as sigma-2 selective ligands, illustrating the compound's relevance in neuropharmacology (de Costa et al., 1994).
Synthesis of Bioactive Compounds
- Synthesis of Serotonin Receptor Agonists : The synthesis of 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene, relevant to the chemistry of 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, was demonstrated for producing bioactive compounds and natural products (Porcu et al., 2018).
Corrosion Inhibition in Steel
- Green Corrosion Inhibitor for Steel : 2-(3H-Imidazol-4-yl)-ethylamine, related to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, was researched as a novel corrosion inhibitor for steel, emphasizing the compound's industrial applications (Zhang, 2020).
Bromide-Substituted Imidazoline
- Mild Steel Corrosion Inhibition : A study on bromide-substituted imidazoline, structurally similar to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, revealed its mixed-type inhibitor properties for mild steel corrosion in hydrochloric acid (Zhang et al., 2015).
Urotensin-II Receptor Agonists
- Discovery of a Nonpeptide Agonist : The discovery of a nonpeptidic agonist for the urotensin-II receptor, structurally akin to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, demonstrates the compound's potential in developing novel pharmacological agents (Croston et al., 2002).
Liquid Chromatography
- Chiral Stationary Phases : Derivatives of optically active 1-(α-naphthyl)ethylamine were synthesized for use as chiral stationary phases in high-performance liquid chromatography, highlighting the compound's utility in separation sciences (Däppen et al., 1986).
Asymmetric Synthesis
- Synthesis of Calcimimetic Agents : Highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines, similar to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, were synthesized for applications in the synthesis of calcimimetic agents (Ou et al., 2013).
Water Stress in Plants
- Effects on Plant Stress Responses : A study on paclobutrazol's effects on water stress-induced ethylene biosynthesis in apple seedling leaves highlighted the role of similar compounds in plant stress responses (Wang & Steffens, 1985).
NMDA Receptor Antagonist
- NMDA Receptor Antagonist Properties : Ephenidine, a compound closely related to 1-(3'-Chlorobiphenyl-3-yl)-ethylamine, was found to be a potent NMDA receptor antagonist with properties similar to ketamine, indicating potential in neuropharmacology (Kang et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-(3-chlorophenyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-10H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALXQVUNPHXRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC(=CC=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3'-Chlorobiphenyl-3-yl)-ethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

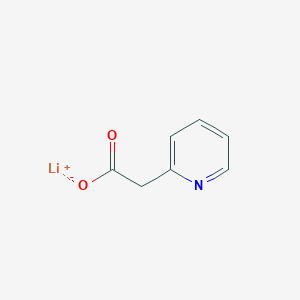
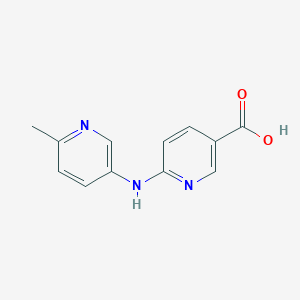
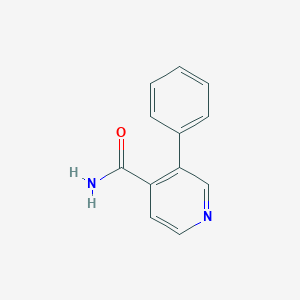
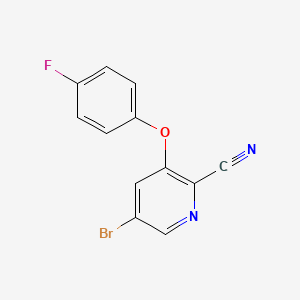
![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1400665.png)
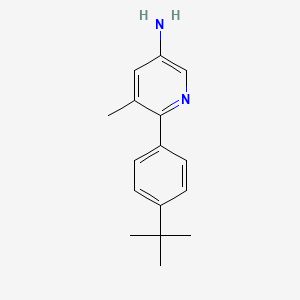

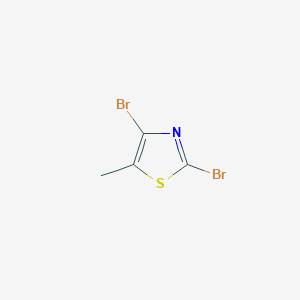
![methyl 2-(2-methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1400671.png)
![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B1400672.png)
